molecular formula C23H25BrNO3P B3425640 (3-Bromo-2,6-dimethoxy-4-pyridyl)di-3,5-xylylphosphine oxide CAS No. 442686-32-0

(3-Bromo-2,6-dimethoxy-4-pyridyl)di-3,5-xylylphosphine oxide

Cat. No.: B3425640
CAS No.: 442686-32-0
M. Wt: 474.3 g/mol
InChI Key: QLDONYXNHGEDKE-UHFFFAOYSA-N
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Description

(3-Bromo-2,6-dimethoxy-4-pyridyl)di-3,5-xylylphosphine oxide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated pyridine ring and dimethoxy substituents, making it a valuable reagent in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2,6-dimethoxy-4-pyridyl)di-3,5-xylylphosphine oxide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dichloromethane or toluene to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2,6-dimethoxy-4-pyridyl)di-3,5-xylylphosphine oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

(3-Bromo-2,6-dimethoxy-4-pyridyl)di-3,5-xylylphosphine oxide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Bromo-2,6-dimethoxy-4-pyridyl)di-3,5-xylylphosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and biological outcomes .

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-2,6-dimethoxy-4-pyridyl)diphenylphosphine oxide
  • (3-Bromo-2,6-dimethoxy-4-pyridyl)di-3,5-dimethylphenylphosphine oxide

Uniqueness

Compared to similar compounds, (3-Bromo-2,6-dimethoxy-4-pyridyl)di-3,5-xylylphosphine oxide is unique due to its specific substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specialized applications where other compounds may not be as effective .

Properties

IUPAC Name

4-bis(3,5-dimethylphenyl)phosphoryl-3-bromo-2,6-dimethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrNO3P/c1-14-7-15(2)10-18(9-14)29(26,19-11-16(3)8-17(4)12-19)20-13-21(27-5)25-23(28-6)22(20)24/h7-13H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDONYXNHGEDKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(=O)(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3Br)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrNO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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